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molecular formula C7HD4BrO2 B602585 4-Bromobenzoic-d4 Acid CAS No. 787624-24-2

4-Bromobenzoic-d4 Acid

Cat. No. B602585
M. Wt: 205.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560597B2

Procedure details

4-Bromo-benzoic acid (5 g) was suspended in methanol (50 mL) and conc. H2SO4 (5 mL) added. The mixture was heated to reflux for 3 hours. Evaporation of some of the methanol led to crystallisation. The solid was collected and dissolved in DCM, washed with NaHCO3, and dried. Methanol (10 mL) was added and the solvents were evaporated until crystallisation occurred. The solid was collected and recrystallised from methanol to give the title compound as white needles. 13C NMR (CDCl3): δ 52.3, 128.1, 129.0, 131.1, 131.7 and 166.3. 1H NMR (CDCl3): δ 3.88 (3H, s), 7.55 (2H, d, J=8.2 Hz) and 7.87 (2H, d, J=8.2 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:16]O>>[CH3:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of some of the methanol
CUSTOM
Type
CUSTOM
Details
led to crystallisation
CUSTOM
Type
CUSTOM
Details
The solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
WASH
Type
WASH
Details
washed with NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Methanol (10 mL) was added
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated until crystallisation
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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